3,5-Dibromo-2,4-difluorotoluene
Description
3,5-Dibromo-2,4-difluorotoluene is a halogenated aromatic compound with the molecular formula C₇H₄Br₂F₂. It features a toluene backbone (methyl-substituted benzene) with bromine atoms at the 3 and 5 positions and fluorine atoms at the 2 and 4 positions. This substitution pattern creates a highly electron-deficient aromatic ring due to the electron-withdrawing effects of both bromine and fluorine. For example, bromination of dihydroxyacetophenone derivatives using N-bromosuccinimide (NBS) has been reported for similar compounds .
The compound’s reactivity is influenced by the strong electron-withdrawing effects of Br and F, making it susceptible to nucleophilic aromatic substitution (NAS) or cross-coupling reactions.
Properties
CAS No. |
1806294-39-2 |
|---|---|
Molecular Formula |
C7H4Br2F2 |
Molecular Weight |
285.91 g/mol |
IUPAC Name |
1,3-dibromo-2,4-difluoro-5-methylbenzene |
InChI |
InChI=1S/C7H4Br2F2/c1-3-2-4(8)7(11)5(9)6(3)10/h2H,1H3 |
InChI Key |
SFTOPWMZXGVFMD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1F)Br)F)Br |
Canonical SMILES |
CC1=CC(=C(C(=C1F)Br)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
3,5-Dibromo-2,6-dichlorotoluene
- Molecular Formula : C₇H₄Br₂Cl₂
- Substituents : Bromine (3,5), Chlorine (2,6), Methyl (1)
- Key Differences: Halogen Type: Chlorine at positions 2 and 6 instead of fluorine. Chlorine is less electronegative than fluorine, resulting in weaker electron-withdrawing effects. Reactivity: Chlorine’s lower electronegativity may reduce the compound’s susceptibility to NAS compared to fluorine-substituted analogs. Physical Properties: Higher molecular weight (356.81 g/mol vs.
3,5-Dibromo-4-fluorotoluene
- Molecular Formula : C₇H₅Br₂F
- Substituents : Bromine (3,5), Fluorine (4), Methyl (1)
- Key Differences :
- Substitution Pattern : Fluorine is only at position 4, creating a para-substituted structure. The reduced fluorine count decreases overall electron withdrawal compared to the 2,4-difluoro analog.
- Applications : Evidence suggests such compounds may serve as intermediates in synthesizing fluorinated heterocycles or pharmaceuticals .
1,5-Dibromo-2,4-difluorobenzene
- Molecular Formula : C₆H₂Br₂F₂
- Substituents : Bromine (1,5), Fluorine (2,4)
- Key Differences :
Ethyl 3,5-Dibromo-2,4-dihydroxy-6-methylbenzoate
- Molecular Formula : C₁₀H₁₀Br₂O₄
- Substituents : Bromine (3,5), Hydroxyl (2,4), Ester (COOEt), Methyl (6)
- Key Differences :
- Functional Groups : Hydroxyl and ester groups enhance polarity, making this compound more water-soluble than the fully halogenated toluene derivative.
- Reactivity : Hydroxyl groups enable participation in hydrogen bonding and oxidation reactions, unlike the inert fluorines in 3,5-Dibromo-2,4-difluorotoluene .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Reactivity Features |
|---|---|---|---|---|
| 3,5-Dibromo-2,4-difluorotoluene | C₇H₄Br₂F₂ | Br (3,5), F (2,4), CH₃ (1) | 289.92 | High NAS susceptibility due to Br/F EWGs |
| 3,5-Dibromo-2,6-dichlorotoluene | C₇H₄Br₂Cl₂ | Br (3,5), Cl (2,6), CH₃ (1) | 356.81 | Lower NAS activity (Cl < F) |
| 3,5-Dibromo-4-fluorotoluene | C₇H₅Br₂F | Br (3,5), F (4), CH₃ (1) | 274.92 | Moderate electron withdrawal (para-F) |
| 1,5-Dibromo-2,4-difluorobenzene | C₆H₂Br₂F₂ | Br (1,5), F (2,4) | 259.89 | No methyl group; reduced steric hindrance |
| Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate | C₁₀H₁₀Br₂O₄ | Br (3,5), OH (2,4), COOEt, CH₃ (6) | 370.00 | Polar, participates in H-bonding and oxidation |
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